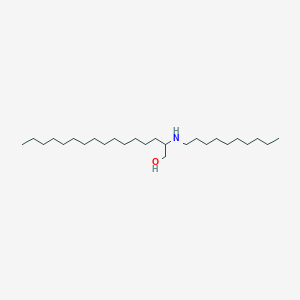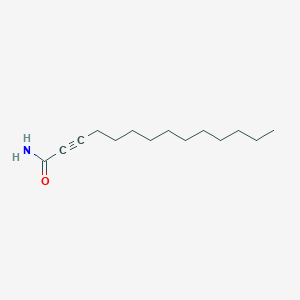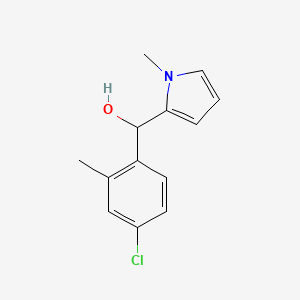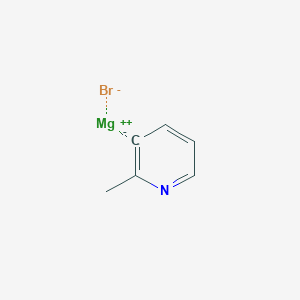![molecular formula C21H22N2O2 B12636937 4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline CAS No. 918942-42-4](/img/structure/B12636937.png)
4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline is an organic compound with the molecular formula C18H20N2O2. It is known for its unique structure, which includes two aniline groups connected by a 2-methyl-1,3-phenylene bridge through oxymethylene linkages. This compound is used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline typically involves the reaction of 2-methyl-1,3-phenylenedimethanol with aniline in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Methyl-1,3-phenylenedimethanol} + \text{Aniline} \rightarrow \text{4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aniline groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(4-aminophenoxy)benzene
- 1,3-Bis(p-aminophenoxy)benzene
- 1,3-Phenylene bis(p-aminophenyl) ether
- 4,4’-(m-Phenylenedioxy)dianiline
- m-Bis(p-aminophenoxy)benzene
Uniqueness
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline is unique due to its specific structure, which imparts distinct chemical and physical properties. Its oxymethylene linkages and 2-methyl-1,3-phenylene bridge differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
918942-42-4 |
|---|---|
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-[[3-[(4-aminophenyl)methoxy]-2-methylphenoxy]methyl]aniline |
InChI |
InChI=1S/C21H22N2O2/c1-15-20(24-13-16-5-9-18(22)10-6-16)3-2-4-21(15)25-14-17-7-11-19(23)12-8-17/h2-12H,13-14,22-23H2,1H3 |
InChI-Schlüssel |
YOBHEPQWTYIABF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OCC2=CC=C(C=C2)N)OCC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)







![1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-](/img/structure/B12636939.png)


